REACTION_CXSMILES
|
C[N:2]([CH3:8])[CH2:3][CH2:4][N:5]([CH3:7])C.C(N[CH:13]([CH3:15])[CH3:14])(C)C.C([Li])CCC.CCCCCC.[C:27](N)(=[O:34])[C:28]1[CH:33]=[CH:32][CH:31]=[N:30]C=1>O1CCCC1>[N:30]1[C:7]2[NH:5][C:4]3[CH:3]=[N:2][CH:8]=[CH:14][C:13]=3[CH2:15][C:27](=[O:34])[C:28]=2[CH:33]=[CH:32][CH:31]=1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
43 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred at −78° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 0° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. under an atmosphere of nitrogen
|
Type
|
ADDITION
|
Details
|
The mixture from the first flask was added to the second flask
|
Type
|
STIRRING
|
Details
|
the resulting mixture stirred at 0° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with (aq)NH4Cl
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel (10% methanol 90% ethyl acetate)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=C1NC1=C(CC2=O)C=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.34 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |